molecular formula C12H11N3O3 B221873 2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide CAS No. 168423-06-1

2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide

Cat. No.: B221873
CAS No.: 168423-06-1
M. Wt: 245.23 g/mol
InChI Key: NDFUSRDXCXNGNV-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Properties

IUPAC Name

(2,4-dihydroxy-3-methylnaphthalen-1-yl)iminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-6-10(16)8-5-3-2-4-7(8)9(11(6)17)14-15-12(13)18/h2-5,16-17H,1H3,(H2,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFUSRDXCXNGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1O)N=NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168423-06-1
Record name 2-Hydroxy-3-methyl-1,4-naphthoquinone monosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168423061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative through a Friedel-Crafts acylation reaction. This reaction typically uses naphthalene, an acyl chloride, and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Hydroxy and Methyl Groups: The next step involves the introduction of hydroxy and methyl groups onto the naphthalene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.

    Formation of the Hydrazinecarboxamide Group: The final step involves the formation of the hydrazinecarboxamide group. This can be achieved by reacting the naphthalene derivative with hydrazine and a suitable carboxylic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring or the hydrazinecarboxamide group are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce alcohols or amines, and substitution reactions can result in various substituted naphthalene derivatives.

Scientific Research Applications

2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Binding: The compound may interact with specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of the genetic material and affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

2-(2-Hydroxy-3-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    2-Hydroxy-1,4-naphthoquinone: This compound shares the naphthalene ring system and hydroxy group but lacks the hydrazinecarboxamide group.

    3-Methyl-1,4-naphthoquinone: This compound has a similar structure but differs in the position and type of functional groups.

    Hydrazinecarboxamide Derivatives: Other derivatives of hydrazinecarboxamide may have different substituents on the naphthalene ring, leading to variations in their chemical and biological properties.

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